molecular formula C14H12Cl2F3N3O3 B14782490 methyl 2-chloro-3-(2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate

methyl 2-chloro-3-(2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate

Cat. No.: B14782490
M. Wt: 398.2 g/mol
InChI Key: VXKQNMXLLVOGGE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate is a complex organic compound with a unique structure that includes multiple halogen atoms and a triazole ring

Preparation Methods

The synthesis of methyl 2-chloro-3-(2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate typically involves multiple steps, including halogenation, esterification, and cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinating agents, fluorinating agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of halogen atoms and the triazole ring can make the compound susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially altering its properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-chloro-3-(2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the application, but they may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to desired biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, methyl 2-chloro-3-(2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate stands out due to its unique combination of halogen atoms and the triazole ring

Properties

IUPAC Name

methyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2F3N3O3/c1-6-20-22(14(24)21(6)13(18)19)11-4-7(8(15)5-10(11)17)3-9(16)12(23)25-2/h4-5,9,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQNMXLLVOGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)CC(C(=O)OC)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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